8-Bromoindolo[2,1-b]quinazoline-6,12-dione
Overview
Description
8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic organic compound . It has a molecular weight of 327.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8 degrees Celsius .Scientific Research Applications
Synthesis and Derivatives
- 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is involved in the synthesis of tryptanthrin derivatives. The reaction of substituted isatins with phosphoryl chloride yields various indolo[2,1-b]quinazoline-6,12-diones, indicating its utility in creating complex molecular structures (Moskovkina, Denisenko, Kalinovskii, & Stonik, 2013).
Mechanistic Studies
- Reduction and stereochemical studies of indolo[2,1-b]quinazoline-6,12-dione have been conducted using NMR and X-ray techniques. These studies help understand the stereochemistry and structure of reduced derivatives of this compound, which is crucial for further applications in chemical synthesis (Bergman, Tilstam, & Törnroos, 1987).
Novel Synthesis Methods
- A new synthesis method for quinazolinediones, involving double carbonylation, has been developed. This process, likely involving sequential steps including carbonylation and cyclization, highlights the versatility of this compound in innovative chemical synthesis techniques (Li et al., 2014).
Biological Applications
- Certain derivatives of indolo[2,1-b]quinazoline-6,12-dione have been identified as potent inhibitors of hepatitis B virus (HBV), indicating their potential therapeutic applications. These derivatives show significant inhibition of HBV DNA replication, demonstrating their biomedical relevance (Zhang, Liu, & Chen, 2015).
Pharmacological Investigations
- Studies on the electronic structure and mechanism of action of indolo[2,1-b]quinazoline-6,12-dione derivatives have revealed their antileishmanial activity. These investigations, including QSAR and cyclic voltammetry, provide insights into the potential pharmacological applications of these compounds (Bhattacharjee et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
8-bromoindolo[2,1-b]quinazoline-6,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPHXCCBDRGBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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